molecular formula C8H16ClNO2S B3004343 3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride CAS No. 2094866-34-7

3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride

Cat. No.: B3004343
CAS No.: 2094866-34-7
M. Wt: 225.73
InChI Key: CEBCCQJGAYIFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride” is a complex organic molecule. It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .


Synthesis Analysis

The synthesis of such compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . One example of such a synthesis involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key structural feature of this compound . This structure is also found in many tropane alkaloids, which are known for their biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Studies have explored the synthesis of complex molecules, such as the creation of hydroxyimino groups or isoxazole rings from similar compounds (Yukimasa et al., 1977).
    • Research on synthesizing bicyclic ketones and thiones, which could be analogous to the compound , has been conducted to understand the reaction mechanisms and potential applications (Werstiuk et al., 1992).
  • Potential in Bioactive Molecule Synthesis :

    • Polyhydroxylated derivatives of bicyclic compounds, similar to the compound , have been synthesized and are considered as potential building blocks for bioactive molecules, indicating their potential in pharmaceutical applications (Khlevin et al., 2012).
  • Study in Alkaloid Biosynthesis :

    • A study used a sulfur analogue of tropinone, similar to 3-(Aminomethyl)-8λ6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride, to understand tropane alkaloid biosynthesis in plants, suggesting its utility as a biochemical tool in this field (Parr et al., 1991).
  • Applications in Amino Acid Transport :

    • Research on the transport applications of similar bicyclic compounds in biological systems, particularly in amino acid transport, highlights their significance in understanding cellular processes (Christensen et al., 1983).

Properties

IUPAC Name

(8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c9-5-6-3-7-1-2-8(4-6)12(7,10)11;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBCCQJGAYIFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2(=O)=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.